molecular formula C5H8N2O B2832979 3-methoxy-4-methyl-1H-pyrazole CAS No. 1533442-13-5

3-methoxy-4-methyl-1H-pyrazole

Cat. No.: B2832979
CAS No.: 1533442-13-5
M. Wt: 112.132
InChI Key: QWIUBHUVCAXJGR-UHFFFAOYSA-N
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Description

3-Methoxy-4-methyl-1H-pyrazole (CAS 1533442-13-5) is a chemical compound with the molecular formula C 5 H 8 N 2 O and a molecular weight of 112.13 g/mol [ ]. Its structure is defined by the SMILES string CC1=C(NN=C1)OC [ ]. As a member of the pyrazole family, it serves as a versatile building block in organic synthesis and medicinal chemistry research. The pyrazole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of pharmacologically active agents [ ]. Pyrazole derivatives have been extensively studied and are found in compounds with diverse therapeutic activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties [ ]. For instance, structurally complex pyrazole-containing molecules have been synthesized and shown to exhibit significant anti-inflammatory and antioxidant activities in vitro [ ]. The presence of both methoxy and methyl substituents on the pyrazole core of this compound makes it a valuable intermediate for the synthesis of more complex molecules, potentially for the development of new therapeutic candidates or functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-4-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-6-7-5(4)8-2/h3H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIUBHUVCAXJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxy 4 Methyl 1h Pyrazole and Its Derivatives

Direct Pyrazole (B372694) Ring Formation Strategies

The construction of the pyrazole core can be achieved through various synthetic routes, which can be broadly categorized into direct ring-forming cyclizations, aromatization of pre-formed rings, and skeletal rearrangements.

Ring-closing reactions are a fundamental strategy for synthesizing the pyrazole nucleus. A prevalent method is the cyclocondensation of a hydrazine (B178648) with a compound containing two electrophilic carbon atoms in a 1,3-relationship, such as 1,3-dicarbonyl compounds. dergipark.org.trbeilstein-journals.org This approach, known as the Knorr pyrazole synthesis, is one of the most common and classic methods for forming the pyrazole ring. beilstein-journals.org

More specialized ring-closing strategies have also been developed. For instance, a silver(I) ion-mediated ring-closure has been successfully employed to create fused pyrazole systems. In one example, 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles undergo a 5-endo-dig cyclization when heated with a base in the presence of a silver(I) catalyst, leading to the formation of a 2H-furo[2,3-c]pyrazole ring system. nih.gov This demonstrates how metal catalysis can facilitate the intramolecular cyclization of appropriately functionalized pyrazole precursors to build more complex heterocyclic structures. nih.gov

Many pyrazole syntheses proceed through a non-aromatic intermediate, such as a pyrazoline, which is subsequently oxidized to the aromatic pyrazole. beilstein-journals.org The initial pyrazoline is often formed through the Michael addition and cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. beilstein-journals.org

Recent advancements have focused on developing efficient and environmentally benign aromatization methods. An electrochemically enabled approach provides a sustainable synthesis of pyrazoles via the oxidative aromatization of pyrazolines. rsc.orgkit.edu This method uses inexpensive sodium chloride as both a redox mediator and a supporting electrolyte in a simple electrolysis setup, converting a wide range of pyrazolines into their corresponding pyrazoles in moderate to excellent yields. rsc.org Other methods for aromatization involve cascade reactions. A silver-triflate (AgOTf) catalyzed cascade reaction of propargylic alcohols and para-tolylsulfonohydrazide proceeds through propargylic substitution, cyclization, and a final aromatization step to yield substituted pyrazoles. rsc.org Similarly, a Brønsted acid-mediated sequence involving conjugated hydrazones goes through β-protonation, nucleophilic addition, cyclization, and aromatization to afford multisubstituted pyrazoles under mild conditions. acs.org

Skeletal rearrangements of other heterocyclic systems can also lead to the formation of pyrazoles. While less common than direct cyclization, these methods offer unique pathways to substituted pyrazoles. Ring contraction has been observed in the thermal rearrangement of certain fused pyrazole systems. For example, fused pyrazoles formed via intramolecular 1,3-dipolar cycloadditions of diazo intermediates can undergo a subsequent thermal [1s, 5s] sigmatropic shift, resulting in a ring contraction to form spirocyclic pyrazoles. nih.gov This process involves the migration of an alkyl group on a bicyclic pyrazole system. nih.gov

Conversely, ring expansion of pyrazoles is also a known transformation, typically leading to larger heterocyclic systems like 1,2-dihydropyrimidines through reactions with diazocarbonyl compounds. acs.org While this specific reaction leads away from a pyrazole core, the principles of skeletal rearrangement are a key tool in heterocyclic chemistry.

Precursor-Based Synthesis of 3-Methoxy-4-methyl-1H-pyrazole Derivatives

The synthesis of specifically substituted pyrazoles like this compound often relies on carefully chosen precursors and adaptations of classical reactions.

The reaction between an alkyl acetoacetate (B1235776) and a hydrazine is a cornerstone of pyrazole synthesis. hilarispublisher.com This condensation is highly versatile and is frequently used in multicomponent reactions to produce a variety of complex heterocyclic scaffolds, such as pyrano[2,3-c]pyrazoles. rsc.orgsemanticscholar.orgresearchgate.net In these reactions, the ethyl acetoacetate and hydrazine hydrate (B1144303) react to form a pyrazolone (B3327878) intermediate, which then reacts with other components like an aldehyde and malononitrile (B47326) to build the final fused-ring product. semanticscholar.org

The classic Knorr synthesis, involving the condensation of alkyl acetoacetates and hydrazines, typically yields pyrazol-5-ones through the elimination of an alcohol molecule from the reaction intermediate. hilarispublisher.comthieme-connect.com However, early reports noted that an alternative reaction pathway could occur, leading to the formation of 5-alkoxypyrazoles via the elimination of water instead of alcohol. thieme-connect.com This side reaction was often observed to produce low yields.

Focused research has successfully turned this side reaction into the main transformation, providing a general and selective method for the synthesis of 3-alkoxypyrazoles. thieme-connect.comresearchgate.net The key adaptation is the use of hydrazine salts, such as hydrazine hydrochloride, instead of hydrazine hydrate, and running the reaction in boiling alcohol. thieme-connect.com These acidic conditions favor the dehydration pathway, leading to the desired 3-alkoxypyrazole. This method has been used to prepare a variety of 3-alkoxypyrazoles from the corresponding alkyl alkoxyacetoacetates. thieme-connect.compasteur.fr For the synthesis of this compound, this would involve the reaction of methyl 2-methyl-3-methoxyacetoacetate with a hydrazine salt.

The table below summarizes the synthesis of various 3-alkoxypyrazoles using this adapted Knorr methodology, highlighting the starting materials and the corresponding product yields. thieme-connect.com

Starting Alkyl AcetoacetateResulting 3-AlkoxypyrazoleYield (%)
Methyl 3-methoxyacetoacetate3-Methoxy-5-methyl-1H-pyrazole56
Ethyl 3-ethoxyacetoacetate3-Ethoxy-5-methyl-1H-pyrazole45
Benzyl 3-(benzyloxy)acetoacetate3-(Benzyloxy)-5-methyl-1H-pyrazole42
Isopropyl 3-isopropoxyacetoacetate3-Isopropoxy-5-methyl-1H-pyrazole30
Allyl 3-(allyloxy)acetoacetate3-(Allyloxy)-5-methyl-1H-pyrazole35

Condensation Reactions of Alkyl Acetoacetates and Hydrazines

Selective 3-Alkoxypyrazole Formation Protocols

The synthesis of 3-alkoxypyrazoles can be a challenge, often yielding isomeric mixtures. Historically, the Knorr synthesis, involving the condensation of alkyl acetoacetates with hydrazines, primarily produces pyrazol-3/5-ones. However, under specific conditions using hydrazine salts, 3/5-alkoxypyrazoles can be obtained, albeit in low yields. researchgate.net Research has focused on optimizing this side reaction to become the main transformation pathway. By carefully selecting starting materials, various 3-alkoxypyrazoles, including methoxy (B1213986), ethoxy, benzyloxy, isopropoxy, and allyloxy derivatives, have been synthesized with yields reaching up to 56%. researchgate.net

A notable example is the preparation of 3-methoxy-5-methyl-1H-pyrazole, which exists as an oil that solidifies at 46°C. google.com Similarly, 3-ethoxy-5-methyl-1H-pyrazole solidifies at 62°C. google.com The synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole has also been reported, achieved by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide, resulting in a good yield. mdpi.com

Table 1: Examples of Synthesized 3-Alkoxypyrazoles

CompoundStarting MaterialsYieldReference
3-Alkoxypyrazoles (various)Alkyl acetoacetates, Hydrazine saltsUp to 56% researchgate.net
3-Methoxy-5-methyl-1H-pyrazoleNot specifiedNot specified google.com
3-Ethoxy-5-methyl-1H-pyrazoleNot specifiedNot specified google.com
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole4-Bromo-1-phenyl-1H-pyrazol-3-ol, NaH, MeIGood mdpi.com

Multicomponent Reaction Approaches for Substituted Pyrazoles

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like substituted pyrazoles from simple starting materials in a single step. beilstein-journals.orgnih.gov These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. longdom.org

One such approach involves the three-component reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water, providing a green and efficient route to polyfunctionally substituted pyrazoles. longdom.org Another versatile method is the copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles from enaminones, hydrazines, and aryl halides. This domino reaction proceeds through the initial formation of a 3-substituted pyrazole followed by a Ullmann coupling. beilstein-journals.org

Titanium imido complexes have also been utilized in a multicomponent oxidative coupling with alkynes and nitriles to synthesize multisubstituted pyrazoles, avoiding the use of hazardous hydrazine reagents. acs.org Furthermore, rhodium-catalyzed reactions of enaminones, hydrazine hydrochloride, and internal alkynes have been developed for the synthesis of fused tricyclic pyrazoles. rsc.org

Table 2: Overview of Multicomponent Reactions for Pyrazole Synthesis

Reaction TypeStarting MaterialsCatalyst/ConditionsKey FeaturesReference
Three-componentEnaminones, Benzaldehyde, Hydrazine dihydrochlorideWater, Ammonium acetateGreen, efficient, simple work-up longdom.org
Three-componentEnaminones, Hydrazines, Aryl halidesCopper catalystDomino reaction, good functional group tolerance beilstein-journals.org
Three-componentAlkynes, Nitriles, Titanium imido complexesOxidative couplingAvoids hydrazine, modular acs.org
Three-componentEnaminones, Hydrazine hydrochloride, Internal alkynesRhodium catalystSynthesis of fused tricyclic pyrazoles rsc.org

Reactions Involving Diketones and Hydrazine Hydrochlorides

The condensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a fundamental and widely used method for pyrazole synthesis, first reported by Knorr in 1883. nih.govmdpi.compharmajournal.net This reaction, however, can lead to the formation of two regioisomers when using unsymmetrical diketones. nih.govpharmajournal.net

To address the issue of regioselectivity, Gosselin and co-workers developed new reaction conditions using arylhydrazine hydrochlorides and 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide. This method provides better regioselectivity for the synthesis of 1,3-substituted 1-arylpyrazoles compared to reactions in polar protic solvents like ethanol. nih.govmdpi.com For instance, the reaction of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in an acidic medium at ambient temperature yielded the corresponding pyrazoles with good yields and high regioselectivity (98:2 in favor of one isomer). nih.gov

The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has also been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-diketones and methylhydrazine. conicet.gov.ar

Functionalization and Derivatization Approaches for Pyrazole Scaffolds

The functionalization of pre-formed pyrazole rings is a crucial strategy for accessing a wider range of derivatives with diverse substitution patterns.

Alkylation and Arylation Strategies on the Pyrazole Nitrogen

The N-alkylation and N-arylation of unsymmetrical pyrazoles are important transformations that can influence the biological activity of the resulting compounds. publish.csiro.aupublish.csiro.au

The N-methylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 isomers, posing a significant synthetic challenge. thieme-connect.com The ratio of these isomers is influenced by factors such as the nature of the substituents on the pyrazole ring, the methylating agent, and the reaction conditions. publish.csiro.aupublish.csiro.au For example, methylation of pyrazoles with electron-withdrawing groups at C3 or C5 using dimethyl sulfate (B86663) can lead to different isomer ratios depending on whether the reaction is performed in a neutral or basic medium. publish.csiro.aupublish.csiro.au

To overcome the lack of regioselectivity, several methods have been developed. One approach involves the use of sterically bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, as masked methylating reagents. This method significantly improves the N1-methylation selectivity, achieving regioisomeric ratios from 92:8 to >99:1. thieme-connect.comacs.org Another strategy is the N-alkylation of SEM-protected pyrazoles, which allows for the regioselective introduction of an alkyl group. nih.govnih.govacs.org

Table 3: Regioselective N-Methylation of Pyrazoles

MethodMethylating ReagentSelectivity (N1:N2)Key FeaturesReference
Masked Methylating Reagent(Chloromethyl)triisopropoxysilane92:8 to >99:1Operationally simple, high N1 selectivity thieme-connect.comacs.org
Protecting Group StrategySEM-Cl followed by alkylationHigh regioselectivityAllows for controlled introduction of N-substituent nih.govnih.govacs.org
Stepwise SynthesisMethylation of a pre-formed pyrazoleDependent on reaction conditionsCan yield a single isomer under specific conditions nih.gov

The reaction of dinitropyrazoles with arylhydrazines can proceed through an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism to yield 1-aryl-4-nitropyrazoles. arkat-usa.orgresearchgate.net The regiochemical outcome of this reaction is dependent on the substituents on the arylhydrazine. For instance, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines containing electron-withdrawing groups affords only 1-aryl-5-methyl-4-nitro-1H-pyrazoles. In contrast, reactions with phenylhydrazine (B124118) or its 4-methyl and 4-fluoro derivatives yield a mixture of two regioisomers: 1-aryl-3-methyl-4-nitro-1H-pyrazoles and 1-aryl-5-methyl-4-nitro-1H-pyrazoles. arkat-usa.orgresearchgate.net

The proposed mechanism involves the nucleophilic attack of the arylhydrazine on the pyrazole ring, followed by ring opening and subsequent intramolecular ring closure. arkat-usa.orgresearchgate.net The point of initial attack and the subsequent cyclization determine the final regioisomer.

The pyrazole core is a privileged scaffold in medicinal and agricultural chemistry. The specific substitution pattern of this compound presents unique synthetic challenges and opportunities. This article details established and innovative synthetic methodologies for the functionalization of the pyrazole ring, focusing on the introduction and modification of key substituents relevant to this compound and its derivatives.

2 Introduction and Modification of Methoxy and Methyl Substituents at Pyrazole Core

The strategic placement and subsequent modification of methoxy and methyl groups on the pyrazole ring are fundamental to creating a diverse range of derivatives. These substituents significantly influence the electronic properties and reactivity of the heterocyclic core.

The introduction of a methoxy group at the C3 position of a pyrazole is a critical step in the synthesis of the target compound and its analogues. A primary and effective method for this transformation is the O-alkylation of a corresponding pyrazol-3-ol (or its tautomeric form, pyrazolin-5-one).

One standard and high-yielding procedure involves the deprotonation of a 4-substituted-1H-pyrazol-3-ol using a strong base, followed by quenching with an electrophilic methylating agent. Sodium hydride (NaH) is commonly used as the base to generate the pyrazolate anion, which then reacts with methyl iodide (CH₃I) to form the 3-methoxy-pyrazole. This reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF). For instance, the O-methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol proceeds smoothly under these conditions to yield 4-bromo-3-methoxy-1-phenyl-1H-pyrazole in high yield. researchgate.net

Alternative approaches include using diazomethane (B1218177) or employing Mitsunobu reaction conditions with methanol, although these methods may present challenges regarding safety and reagent stoichiometry. dntb.gov.ua Direct synthesis of 3-alkoxypyrazoles can also be achieved through the cyclocondensation of specific precursors, such as the reaction of hydrazine with β-ketoesters that have been modified to favor O-alkylation over the more common pyrazolone formation. oup.com

Table 1: O-Methylation of 4-Bromo-1-phenyl-1H-pyrazol-3-ol

Reagents Base Solvent Temperature Yield Reference
Methyl Iodide (CH₃I) NaH DMF 0 °C to 60 °C 88% researchgate.net

Functionalization of the C4-methyl group is essential for elaborating the pyrazole scaffold. While direct functionalization of an alkyl group on a heteroaromatic ring can be challenging, several strategies have been developed, with oxidation being the most prominent.

A powerful method for converting a methyl group on a pyrazole ring to a carboxylic acid is through catalytic liquid-phase oxidation. This process can be achieved with high selectivity and yield by using a cobalt-manganese-bromide (Co-Mn-Br) catalytic system with molecular oxygen as the oxidant. For example, the selective oxidation of the 4-methyl group on 1,4-dimethylpyrazole (B91193) derivatives to the corresponding pyrazole-4-carboxylic acid has been demonstrated with yields often exceeding 90%. google.com This method avoids the use of stoichiometric and often harsh oxidizing agents like permanganate. google.com

Microbiological oxidation presents a green alternative for this transformation. Specific strains of microorganisms, such as those from the genus Pseudomonas, can be utilized to oxidize methyl groups on various heterocyclic rings, including pyrazoles, to their corresponding carboxylic acids. researchgate.net There are also reports of the aerial oxidation of a methyl group on a pyrazole derivative to an aldehyde, particularly when facilitated by specific reaction conditions or adjacent functional groups. oup.com

Table 2: Cobalt-Catalyzed Oxidation of 4-Methylpyrazoles

Substrate Catalyst System Oxidant Solvent Temperature Yield Reference
3,5-dichloro-1,4-dimethylpyrazole Co(OAc)₂/Mn(OAc)₂/NaBr O₂ Acetic Acid 130 °C >95% google.comCurrent time information in Bangalore, IN.
1,4-dimethylpyrazole Co(OAc)₂/Mn(OAc)₂/NaBr O₂ Acetic Acid 130 °C 94.4% google.com

3 Electrophilic Substitution Reactions at Position 4 (e.g., Nitration)

The pyrazole ring is an aromatic system that undergoes electrophilic substitution. The regioselectivity of this reaction is heavily influenced by the existing substituents. The C4 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack, particularly when the C3 and C5 positions are occupied. vulcanchem.com

Nitration is a classic example of electrophilic substitution on the pyrazole core. The reaction is typically carried out using fuming nitric acid or a mixture of nitric and sulfuric acids. For pyrazoles with activating or neutral groups, nitration proceeds readily at the C4 position. vulcanchem.comhyphadiscovery.com The introduction of a nitro group at C4 significantly alters the electronic properties of the ring, making it more electron-deficient, which can be a strategic step for subsequent nucleophilic substitution reactions or for modifying the biological activity of the molecule. hyphadiscovery.comgoogle.com The presence of strong electron-withdrawing groups on the pyrazole ring facilitates these substitutions. vulcanchem.com

Table 3: Electrophilic Nitration of Pyrazole Derivatives

Substrate Reagent Key Outcome Reference
1-Nitropyrazole Acid Rearranges to 4-nitropyrazole at low temperature. vulcanchem.com
3-Nitropyrazole derivative Fuming Nitric Acid Additional nitration occurs at the C4 position. hyphadiscovery.com
5-(3-nitro-1H-pyrazol-5-yl)-1H-1,2,4-triazole derivative HNO₃/H₂SO₄ Selective nitration at the C4 position of the pyrazole ring. google.com

4 Carboxylation and Esterification Reactions (e.g., 3-Methoxy-1H-pyrazole-4-carboxylate)

The introduction of a carboxyl or ester group at the C4 position is a common strategy for creating key intermediates for further derivatization, such as in the synthesis of amides. Several methods exist for the carboxylation of the pyrazole ring.

One direct method involves the oxidation of a C4-methyl group, as detailed in section 2.3.2.2. google.comacs.org Another approach is the halogen-metal exchange followed by carboxylation. This involves treating a 4-halopyrazole (e.g., 4-bromopyrazole) with an organolithium reagent (like n-BuLi) or forming a Grignard reagent, followed by quenching the resulting organometallic intermediate with carbon dioxide (CO₂). researchgate.net

Alternatively, pyrazole-4-carboxylates can be synthesized directly via cyclocondensation reactions. A well-established route is the reaction of hydrazines with diethyl ethoxymethylenemalonate (DEEM), which can lead to the formation of ethyl pyrazole-4-carboxylate derivatives. evitachem.com Subsequent hydrolysis of the ester yields the carboxylic acid. The resulting carboxylic acid can then be re-esterified with various alcohols under standard conditions (e.g., acid catalysis) to produce a library of ester derivatives.

Table 4: Synthesis of Pyrazole-4-Carboxylic Acids and Esters

Starting Material Key Reagents Product Type Reference
4-Methylpyrazole derivative Co(OAc)₂/Mn(OAc)₂/NaBr, O₂ Pyrazole-4-carboxylic acid google.comacs.org
4-Bromo-1-methyl-1H-pyrazole derivative Isopropyl magnesium chloride, CO₂ Pyrazole-4-carboxylic acid researchgate.net
Diethyl ethoxymethylenemalonate Phenylhydrazine Ethyl 1-phenylpyrazole-4-carboxylate evitachem.com
Pyrazole-4-carboxylic acid chloride Various alcohols Pyrazole-4-carboxylate esters

5 Cross-Coupling Reactions (e.g., Negishi Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds and constructing complex molecular architectures. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium catalyst, has proven to be particularly effective for the functionalization of the pyrazole ring. google.com

This methodology is especially useful for creating C4-substituted pyrazoles. The synthesis typically begins with the halogenation of the pyrazole at the C4 position, often with iodine, to create the necessary electrophilic partner (e.g., a 4-iodopyrazole). google.com This iodopyrazole can then be coupled with various organozinc halides. The reaction proceeds smoothly under mild conditions and tolerates a wide range of functional groups, making it a versatile method for introducing aryl, heteroaryl, or alkyl substituents at the C4 position. google.com While other cross-coupling reactions can be employed, the Negishi coupling is often the method of choice due to its reliability and reduced incidence of side reactions like dehalogenation and homocoupling compared to other methods. google.com

Table 5: Negishi Cross-Coupling of 4-Iodopyrazoles

Pyrazole Substrate Coupling Partner Catalyst Yield Range Reference
4-Iodopyrazole derivatives Organozinc halides Pd(PPh₃)₄ or other Pd catalysts 19-87% google.com
3-Ethoxy-4-iodo-1H-pyrazole Benzylzinc halides Palladium catalyst Not specified researchgate.net
4-Halo-5-(trifluoromethyl)pyrazoles (Hetero)arylzinc chlorides Pd₂(dba)₃/XPhos 83-94%

6 Reductive Amination Protocols for Pyrazole Derivatives

Reductive amination is a robust and widely used method for synthesizing amines from carbonyl compounds. In the context of pyrazole chemistry, this reaction is primarily applied to pyrazole-carbaldehydes to introduce diverse amino-functionalized side chains. This transformation is crucial for building libraries of compounds for biological screening.

The process typically involves the reaction of a pyrazole-carbaldehyde with a primary or secondary amine to form an imine or enamine intermediate in situ. This intermediate is then reduced in the same pot by a mild reducing agent to yield the corresponding amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reducing agent for this purpose, as it is selective for the iminium ion in the presence of the starting aldehyde. Current time information in Bangalore, IN.acs.org The reaction is often carried out in solvents like dichloroethane (DCE) or methanol. dntb.gov.uaacs.org This one-pot procedure allows for the efficient synthesis of a wide array of primary, secondary, and tertiary amines attached to the pyrazole core, starting from readily available pyrazole-aldehydes and amines. acs.org

Table 6: Reductive Amination of Pyrazole-Carbaldehydes

Carbonyl Substrate Amine Reducing Agent Solvent Key Outcome Reference
1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde Various primary/secondary amines NaBH(OAc)₃ Dichloroethane Synthesis of various N-substituted aminomethyl pyrazoles Current time information in Bangalore, IN.acs.org
5-Ferrocene-1H-pyrazole-3-carbaldehyde Tetraphenyl porphyrinamine NaBH(OAc)₃ Dichloroethane Synthesis of a ferrocene-pyrazole-porphyrin conjugate dntb.gov.ua
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine p-Methoxybenzaldehyde Not specified (solvent-free) Not specified One-pot synthesis of N-(4-methoxybenzyl)pyrazol-5-amine

Chemical Reactivity and Transformation Mechanisms of 3 Methoxy 4 Methyl 1h Pyrazole Scaffolds

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. In this reaction, an electrophile attacks the π-electron system of the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com

The pyrazole ring exhibits distinct regioselectivity in electrophilic substitution reactions. The C4 position is the most electron-rich and, therefore, the most nucleophilic site, making it the preferred position for electrophilic attack. mdpi.comrrbdavc.orgpharmaguideline.com The C3 and C5 positions are less reactive towards electrophiles due to their proximity to the electron-withdrawing pyridine-like nitrogen atom. mdpi.compharmaguideline.com It has been well-established that the 4-position of the pyrazole ring is the most susceptible to electrophilic substitution. nih.gov

In the case of 3-methoxy-4-methyl-1H-pyrazole, the C4 position is already occupied by a methyl group. Consequently, any electrophilic substitution must occur at the only remaining available carbon, the C5 position.

Substituents on the pyrazole ring play a crucial role in modulating its reactivity. Both the methoxy (B1213986) group at C3 and the methyl group at C4 are electron-donating groups. The methoxy group exerts a strong electron-donating effect through resonance, while the methyl group contributes through a weaker inductive effect.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Substituted Pyrazoles

Pyrazole SubstrateSubstituent at C3Substituent at C4Predicted Site of Electrophilic AttackRationale
1H-Pyrazole-H-HC4The C4 position is the most electron-rich and nucleophilic site in the unsubstituted ring. mdpi.comrrbdavc.orgpharmaguideline.com
This compound-OCH₃ (Electron-Donating)-CH₃ (Electron-Donating)C5Positions C3 and C4 are blocked. The electron-donating groups activate the ring, directing the electrophile to the only available carbon, C5. vulcanchem.com
1-Phenylpyrazole-H-HC4Nitration with nitric acid-acetic anhydride (B1165640) leads to substitution at the 4-position of the pyrazole ring. cdnsciencepub.com

Nucleophilic Substitution Reactions in Pyrazole Systems

While the electron-rich nature of the pyrazole ring generally disfavors nucleophilic aromatic substitution, the reaction becomes feasible when the ring is substituted with strong electron-withdrawing groups, such as a nitro group. encyclopedia.pubmdpi.com These groups render the carbon atoms of the ring sufficiently electrophilic to be attacked by nucleophiles.

A significant transformation pathway for certain substituted pyrazoles is the ANRORC mechanism. rrbdavc.org This sequence involves the A ddition of a N ucleophile, subsequent R ing O pening of the pyrazole heterocycle, and a final R ing C losure to form a new, rearranged product. researchgate.netarkat-usa.org

This mechanism has been extensively studied for 1,4-dinitropyrazoles. For example, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines proceeds via an ANRORC pathway. researchgate.netarkat-usa.org The arylhydrazine nucleophile can attack either the C3 or C5 position of the pyrazole ring. The subsequent ring opening and closure steps lead to the formation of regioisomeric products. The outcome of the reaction is highly dependent on the electronic nature of the substituents on the arylhydrazine nucleophile. researchgate.net

Arylhydrazines with electron-withdrawing groups: These react to give only 1-Aryl-5-methyl-4-nitro-1H-pyrazoles.

Arylhydrazines with electron-donating or neutral groups (e.g., phenylhydrazine (B124118), 4-methylphenylhydrazine): These reactions yield a mixture of two regioisomers: 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles. researchgate.netarkat-usa.org

The electron-donating and steric effects of the methyl group at the C3 position in the starting material reduce the susceptibility of this carbon to nucleophilic attack. researchgate.net

Table 2: Regiochemical Outcome of ANRORC Reactions of 3-Methyl-1,4-dinitro-1H-pyrazole with Arylhydrazines

Arylhydrazine Nucleophile (Ar-NHNH₂)Substituent on Aryl GroupElectronic EffectProduct(s) Formed
Phenylhydrazine-HNeutralMixture of 1-Aryl-3-methyl and 1-Aryl-5-methyl isomers. researchgate.netarkat-usa.org
4-Methylphenylhydrazine4-CH₃Electron-DonatingMixture of 1-Aryl-3-methyl and 1-Aryl-5-methyl isomers. researchgate.netarkat-usa.org
4-Fluorophenylhydrazine4-FNeutral/Weakly WithdrawingMixture of 1-Aryl-3-methyl and 1-Aryl-5-methyl isomers. researchgate.netarkat-usa.org
Arylhydrazines with EWG (e.g., -NO₂)-NO₂Electron-WithdrawingExclusively 1-Aryl-5-methyl-4-nitro-1H-pyrazole. researchgate.net

The introduction of nitro groups significantly activates the pyrazole ring towards nucleophilic attack. nih.govmdpi.com The strong electron-withdrawing nature of the nitro group makes the ring carbons electrophilic. For instance, N-nitropyrazoles can undergo nucleophilic substitution where the nitro group is displaced, or where substitution occurs at a ring carbon. acs.org

In the case of 1,4-dinitro-3-methylpyrazole, reaction with nucleophiles like piperidine (B6355638) and morpholine (B109124) results in a cine-substitution reaction. acs.org In this type of transformation, the incoming nucleophile attacks the C5 position, leading to the displacement of the nitro group from the N1 position and the formation of 3(5)-methyl-4-nitro-5(3)-substituted pyrazoles. This unambiguously shows that the nucleophilic attack occurs at the C5 position, not the C3 position. acs.org The nitro group at the 4-position of a pyrazole ring can also be directly displaced by nucleophiles in nucleophilic aromatic substitution reactions. The reactivity is driven by the electron-withdrawing effects of the nitro group, which stabilize the negatively charged intermediate formed during the attack. evitachem.com

Redox Reactions of this compound Structures

The redox chemistry of the this compound scaffold is primarily dictated by its substituents, as the pyrazole ring itself is relatively stable to both oxidation and reduction. pharmaguideline.com

Reduction: Should a nitro group be introduced onto the ring, for example at the C5 position via electrophilic nitration, it can be readily reduced to an amino group. This transformation is typically achieved using standard reducing agents like hydrogen gas with a palladium catalyst or iron in acidic media. This reduction is a common strategy for synthesizing aminopyrazoles, which are valuable building blocks. mdpi.com

Oxidation: The pyrazole ring is generally resistant to oxidation. pharmaguideline.com However, the substituents are more susceptible. The methoxy group (-OCH₃) on the this compound scaffold could potentially be oxidized. For example, in some heterocyclic systems, methoxy groups can be oxidized to form carbonyl groups using reagents like potassium permanganate, or demethylated to hydroxyl groups. vulcanchem.comevitachem.com Additionally, the methyl group could undergo oxidation under harsh conditions. The thioether adducts of related quinoline (B57606) compounds have been shown to be involved in redox processes. nih.gov The specific redox behavior would depend heavily on the reaction conditions and the oxidizing or reducing agents employed.

Carbon-Carbon Bond Forming Reactions on Pyrazole Derivatives

Friedel-Crafts reactions are a set of reactions that attach substituents to aromatic rings. byjus.com While Friedel-Crafts reactions have limited application in pyrazole chemistry, they can be utilized under specific conditions. slideshare.net The reaction involves an electrophilic attack on the aromatic ring, and the position of attack on the pyrazole ring is influenced by the existing substituents. masterorganicchemistry.com For pyrazoles, electrophilic substitution typically occurs at the C4 position. pharmaguideline.com

The Friedel-Crafts acylation of 1,3-diphenylfuro[3,2-c]pyrazole occurs at the 5-position of the furo[3,2-c]pyrazole ring. jst.go.jp In some cases, intramolecular Friedel-Crafts reactions can be used to synthesize fused pyrazole systems. For instance, pyrazole-based carboxylic acids or esters can undergo intramolecular Friedel-Crafts cycliacylations to form tetracyclic pyrazolo-fused systems. publish.csiro.au Similarly, tricyclic pyrazolo[3,4-b]quinolines and related structures can be synthesized via Friedel-Crafts ring closures of the corresponding carboxylic acids. researchgate.net

The synthesis of 4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde can involve a Friedel-Crafts acylation step to introduce the acyl group to the benzene (B151609) ring. Lewis acids like aluminum chloride (AlCl₃) are commonly used as catalysts in these reactions. byjus.com

Reaction TypeSubstratesCatalystProduct
Intermolecular Acylation1,3-Diphenylfuro[3,2-c]pyrazole, Acyl HalideLewis Acid5-Acyl-1,3-diphenylfuro[3,2-c]pyrazole jst.go.jp
Intramolecular CycliacylationPyrazole-based Carboxylic Acids/EstersLewis/Brønsted AcidsTetracyclic Pyrazolo-fused Systems publish.csiro.au
Intramolecular Ring Closure5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivativesAlCl₃/CH₃NO₂ or P₂O₅Tricyclic Pyrazolo[3,4-b]quinolines researchgate.net
Enantioselective AlkylationPyrazole-4,5-diones, β-NaphtholChiral Copper ComplexChiral Pyrazolone (B3327878) Derivatives researchgate.netacs.org

The Michael addition is a widely used carbon-carbon bond-forming reaction that involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). researchgate.net Pyrazole derivatives can participate in Michael additions both as donors and as part of the acceptor molecule.

The aza-Michael addition, where a nitrogen nucleophile is used, is a common method for the N-alkylation of pyrazoles. rsc.org For example, pyrazoles can react with α,β-unsaturated carbonyl compounds in the presence of a catalyst like silver carbonate (Ag₂CO₃) to afford N-alkylated pyrazoles with high regioselectivity. researchgate.net Cesium carbonate (Cs₂CO₃) has also been shown to be an effective catalyst for the aza-Michael addition of azoles to α,β-unsaturated malonates. rsc.orgnih.gov

Furthermore, pyrazolin-5-ones can act as Michael donors in reactions with α,β-unsaturated ketones, catalyzed by a primary amine-Brønsted acid composite, to produce chiral pyrazole derivatives in high yields and enantioselectivities. beilstein-journals.org The reaction of 4-arylidene-3-methyl-1H-pyrazole derivatives with various Michael donors has also been explored for the synthesis of new heterocyclic compounds. researchgate.net

Michael DonorMichael AcceptorCatalystProduct
Pyrazoleα,β-Unsaturated MalonatesCs₂CO₃N-Alkylated Pyrazole Derivatives rsc.orgnih.gov
Pyrazoleα,β-Unsaturated Carbonyl CompoundsAg₂CO₃N-Alkylated Pyrazoles researchgate.net
Pyrazolin-5-onesα,β-Unsaturated KetonesCinchona Alkaloid-derived Primary AmineChiral Pyrazole Derivatives beilstein-journals.org
Active Methylene (B1212753) Compoundsβ-NitrostyrenesSilica-zinc chloride (SiO₂-ZnCl₂)Functionalized Pyrazole Derivatives researchgate.net

Grignard reagents are powerful nucleophiles used for forming carbon-carbon bonds. While their direct reaction with the pyrazole ring can be complex due to the acidic N-H proton, they are valuable in modifying side chains attached to the pyrazole nucleus. For instance, Grignard reagents can react with ester groups on a pyrazole derivative to form tertiary alcohols, which can then undergo further transformations like Friedel-Crafts cyclizations. researchgate.net

The Wittig reaction, which converts a ketone or aldehyde to an alkene, is another important tool in the functionalization of pyrazole derivatives. An intramolecular Wittig approach has been developed for the synthesis of trisubstituted pyrazoles from α-halohydrazones. acs.org This method involves the in-situ formation of an azo olefin intermediate that undergoes a tandem phospha-Michael/N-acylation/intramolecular Wittig reaction sequence. acs.org The aza-Wittig reaction, a modification of the Wittig reaction, has also been employed for the synthesis of fused pyrazole systems, such as imidazo[1,2-b]pyrazoles. scirp.orgresearchgate.net This reaction involves the treatment of an aminopyrazole with a phosphine (B1218219) and a halogenating agent to form a phosphoranylideneamino pyrazole, which then reacts with a ketone to yield the fused heterocycle. scirp.org

Reaction TypePyrazole SubstrateReagent(s)Product
Grignard ReactionPyrazole ester derivativeGrignard Reagent (e.g., RMgX)Tertiary alcohol researchgate.net
Intramolecular Wittig Reactionα-HalohydrazonePhosphine, Acyl Chloride, BaseTrisubstituted Pyrazole acs.org
Aza-Wittig Reaction5-Amino-3-phenyl-1H-pyrazoleP(Ph)₃, C₂Cl₆, Et₃N, then α-chloroketoneImidazo[1,2-b]pyrazole scirp.orgresearchgate.net
Intermolecular Wittig ReactionStabilized phosphorus ylides (from N-aminophthalimide derivatives)-Electron-poor pyrazole derivatives tandfonline.com

Heterocycle Annulation and Fusion Reactions Involving Pyrazole

The pyrazole ring can serve as a building block for the construction of more complex fused heterocyclic systems. These reactions, often involving cyclocondensation or cycloaddition, lead to a diverse array of pyrazolo-fused heterocycles with potential biological activities.

One common strategy involves the reaction of a functionalized pyrazole with a bielectrophilic reagent. For example, 5-aminopyrazoles are versatile precursors for the synthesis of fused pyrazoloazines like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. beilstein-journals.org These syntheses often proceed through multicomponent reactions. For instance, a three-component reaction of 5-aminopyrazole, an aldehyde, and a β-diketone can yield pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org

Another approach is the [3+2] annulation reaction. A stereoselective (3+2) annulation process between 4-bromo pyrazolones and benzofuran-derived azadienes has been developed to synthesize novel pyrazole-fused spiroketals. rsc.org

Furthermore, pyrazole-4-carbaldehydes are versatile precursors for the synthesis of various pyrazole-fused heterocyclic systems. semanticscholar.org For example, reaction with methylene active nitriles followed by intramolecular cyclization can lead to pyrazolo[3,4-e]indolizines. semanticscholar.org Similarly, reaction with hydrazine (B178648) derivatives can yield pyrazolo[3,4-d]pyridazines. semanticscholar.org

A domino reaction involving arylglyoxal monohydrate, 5-amino pyrazole, and indoles has been reported for the synthesis of pyrazole-fused naphthyridine derivatives. acs.org This one-pot reaction involves the formation of multiple bonds and two new pyridine (B92270) rings. acs.org

Pyrazole PrecursorReagent(s)Fused Heterocycle Product
5-AminopyrazolesAldehydes, β-DiketonesPyrazolo[3,4-b]pyridines beilstein-journals.org
4-Bromo PyrazolonesBenzofuran-derived AzadienesPyrazole-fused Spiroketals rsc.org
Pyrazole-4-carbaldehydesMethylene Active NitrilesPyrazolo[3,4-e]indolizines semanticscholar.org
5-Amino PyrazoleArylglyoxal Monohydrate, IndolesPyrazole-fused Naphthyridines acs.org
Enaminones, Hydrazine Hydrochloride, Internal AlkynesRhodium CatalystFused Tricyclic Pyrazole-benzo[5,1-a]isoquinolines rsc.org

Synthesis of Pyrazolo[3,4-b]quinolines

The synthesis of the pyrazolo[3,4-b]quinoline system from a this compound scaffold is a multi-step process that typically involves the initial introduction of a reactive functional group onto the pyrazole ring, followed by a cyclization reaction with a suitable benzene-containing synthon. A common and effective strategy is the Friedländer annulation or a related condensation reaction, which requires an amino-functionalized pyrazole to react with an ortho-aminoaryl ketone or aldehyde.

For instance, the reaction with 2-aminobenzaldehyde (B1207257) derivatives under acidic or thermal conditions initiates a cascade of reactions. The process starts with the formation of a Schiff base between the exocyclic amino group of the pyrazole and the aldehyde functionality of the aminobenzaldehyde. Subsequent intramolecular cyclization, driven by the nucleophilic attack from a carbon atom of the pyrazole ring onto the imine or a related intermediate, followed by an elimination step (typically of water), yields the aromatic pyrazolo[3,4-b]quinoline system. uj.edu.plmdpi.com The specific substitution pattern on the resulting quinoline ring can be controlled by the choice of the starting aminobenzaldehyde or ketone.

The general reaction is outlined below:

Step 1: Functionalization of the Pyrazole

Introduction of a nitro group at the C5 position via nitration, followed by reduction to the corresponding 5-amino-3-methoxy-4-methyl-1H-pyrazole.

Step 2: Cyclization to form the Pyrazolo[3,4-b]quinoline

Condensation of the 5-aminopyrazole derivative with a 2-aminoaryl aldehyde or ketone. This reaction is a variation of the Friedländer synthesis, a well-established method for quinoline formation. semanticscholar.org

Table 1: Reaction Scheme for Pyrazolo[3,4-b]quinoline Synthesis

StepReactantsReagents/ConditionsIntermediate/ProductPurpose
1 This compound1. HNO₃/H₂SO₄2. SnCl₂/HCl or H₂/Pd-C5-amino-3-methoxy-4-methyl-1H-pyrazoleInstallation of the key amino functional group.
2 5-amino-3-methoxy-4-methyl-1H-pyrazole + 2-aminobenzaldehydeAcid catalyst (e.g., p-TsOH), Heat (e.g., in Ethylene Glycol at 180°C) semanticscholar.org3-methoxy-4-methyl-1H-pyrazolo[3,4-b]quinolineConstruction of the fused quinoline ring via cyclocondensation.

Formation of Imidazo[4,5-b]pyridine Derivatives

The construction of an imidazo[4,5-b]pyridine ring fused to a this compound scaffold represents a significant synthetic challenge, resulting in a complex polyheterocyclic system. A viable synthetic route involves creating a pyrazole derivative with a carboxylic acid or a related functional group, which can then undergo cyclocondensation with a diaminopyridine. mdpi.com

The synthesis begins by introducing a carboxylic acid group at the C5 position of the this compound ring. This can be achieved through methods such as formylation followed by oxidation, or direct carboxylation using strong bases and carbon dioxide. The resulting this compound-5-carboxylic acid is a key intermediate. For enhanced reactivity, the carboxylic acid is often converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com

This activated pyrazole derivative is then reacted with 2,3-diaminopyridine. The reaction typically proceeds in two stages. First, the more nucleophilic amino group of the diaminopyridine attacks the electrophilic carbonyl carbon of the pyrazole acid chloride to form an amide intermediate. mdpi.com In the presence of a base or upon heating, this intermediate undergoes intramolecular cyclization, where the second amino group of the pyridine ring attacks the amide carbonyl. Subsequent dehydration results in the formation of the fused imidazole (B134444) ring, yielding the final 2-(3-methoxy-4-methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine product. mdpi.commdpi.com

Table 2: Reaction Scheme for Imidazo[4,5-b]pyridine Derivative Synthesis

StepReactantsReagents/ConditionsIntermediate/ProductPurpose
1 This compound1. Vilsmeier-Haack (POCl₃, DMF)2. KMnO₄ or other oxidantThis compound-5-carboxylic acidInstallation of a carboxyl group for cyclization.
2 This compound-5-carboxylic acidSOCl₂ or (COCl)₂This compound-5-carbonyl chlorideActivation of the carboxylic acid for amidation.
3 Pyrazole-5-carbonyl chloride + 2,3-diaminopyridineBase (e.g., Pyridine or Et₃N) in an inert solvent (e.g., Benzene), Heat mdpi.com2-(3-methoxy-4-methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridineConstruction of the fused imidazopyridine ring system.

Advanced Theoretical and Computational Investigations of 3 Methoxy 4 Methyl 1h Pyrazole

Quantum Chemical Calculations on Pyrazole (B372694) Frameworks

Quantum chemical calculations have emerged as a powerful tool for investigating the molecular properties and reactivity of chemical compounds. These methods provide detailed insights into the electronic structure and behavior of molecules at the atomic level, complementing experimental findings and guiding the design of new molecules with desired properties. For pyrazole frameworks, these calculations are instrumental in understanding the effects of different substituents on the aromatic ring.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study the electronic and structural properties of pyrazole derivatives with a high degree of accuracy. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results, with hybrid functionals like B3LYP often employed for their balance of accuracy and computational cost. researchgate.netresearchgate.net

The first step in a typical DFT study is the geometry optimization of the molecule to find its most stable conformation, corresponding to a minimum on the potential energy surface. For 3-methoxy-4-methyl-1H-pyrazole, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The optimized geometry provides a foundation for all subsequent calculations of molecular properties.

DFT calculations on similar pyrazole derivatives have shown that the pyrazole ring is essentially planar. tandfonline.comnih.gov The introduction of substituents like methoxy (B1213986) and methyl groups can cause minor distortions in the ring geometry. The bond lengths and angles are influenced by the electronic effects of these substituents. For instance, the C-O bond of the methoxy group and the C-C bond of the methyl group will have characteristic lengths.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Note: The following data is a theoretical prediction based on typical values for substituted pyrazoles and has not been experimentally verified for this specific molecule.)

ParameterValue
Bond Lengths (Å)
N1-N21.35
N2-C31.33
C3-C41.42
C4-C51.38
C5-N11.34
C3-O(methoxy)1.36
O-C(methoxy)1.43
C4-C(methyl)1.51
Bond Angles (°)
C5-N1-N2112.0
N1-N2-C3105.0
N2-C3-C4111.0
C3-C4-C5107.0
C4-C5-N1105.0

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comtaylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. cell.com A smaller energy gap suggests higher reactivity.

For this compound, the electron-donating methoxy group at the 3-position is expected to raise the energy of the HOMO, making the molecule a better electron donor. The methyl group at the 4-position, being weakly electron-donating, will have a smaller effect. The HOMO is likely to be localized over the pyrazole ring and the methoxy group, while the LUMO is expected to be distributed over the pyrazole ring.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Note: The following data is a theoretical prediction based on typical values for substituted pyrazoles and has not been experimentally verified for this specific molecule.)

ParameterEnergy (eV)
EHOMO-5.80
ELUMO-0.50
Energy Gap (ΔE)5.30

Global reactivity parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. ekb.egmdpi.com These parameters include chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of change in electron distribution.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ2 / (2η).

Table 3: Predicted Global Reactivity Parameters of this compound (Note: The following data is a theoretical prediction based on typical values for substituted pyrazoles and has not been been experimentally verified for this specific molecule.)

ParameterValue (eV)
Chemical Hardness (η)2.65
Chemical Softness (S)0.38
Electronegativity (χ)3.15
Electrophilicity Index (ω)1.87

The Molecular Electrostatic Surface Potential (MESP) map is a visual representation of the charge distribution on the molecular surface. libretexts.orgdeeporigin.comyoutube.com It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.netnih.gov In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack.

For this compound, the MESP map is expected to show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group, indicating these are the primary sites for electrophilic attack. The hydrogen atoms, particularly the one attached to the nitrogen (N1), are expected to show positive potential.

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule from the results of a quantum chemical calculation. libretexts.orguni-muenchen.dewikipedia.org It partitions the total electron density among the atoms in the molecule, providing insights into the charge distribution and the nature of the chemical bonds. While Mulliken charges are known to be basis set dependent, they can still provide a useful qualitative picture of the charge distribution. researchgate.netchemrxiv.org

In this compound, the nitrogen and oxygen atoms are expected to have negative Mulliken charges due to their higher electronegativity. The carbon atoms attached to these heteroatoms will likely have positive charges. The hydrogen atoms are also expected to carry partial positive charges.

Table 4: Predicted Mulliken Atomic Charges of this compound (Note: The following data is a theoretical prediction based on typical values for substituted pyrazoles and has not been experimentally verified for this specific molecule.)

AtomCharge (a.u.)
N1-0.25
N2-0.15
C30.30
C4-0.10
C5-0.05
O(methoxy)-0.40
C(methoxy)0.10
C(methyl)-0.20
H(N1)0.20

Basis Set Selection and Computational Methodologies (e.g., B3LYP/6-311++G(d,p))

In the computational analysis of pyrazole derivatives, the selection of an appropriate theoretical method and basis set is crucial for obtaining accurate predictions of molecular structure, electronic properties, and spectroscopic data. Density Functional Theory (DFT) has emerged as a powerful and widely used tool for these investigations due to its favorable balance between computational cost and accuracy. eurasianjournals.com Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for studying pyrazole systems. nih.govuclouvain.be

The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is equally important. For pyrazole derivatives, the Pople-style basis set 6-311++G(d,p) is a common and robust choice. uclouvain.bemdpi.com This basis set is characterized as follows:

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more flexible and accurate representation of the electron distribution compared to smaller basis sets.

++ : These symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing systems with lone pairs, anions, or weak intermolecular interactions, as they allow for the modeling of electron density far from the nucleus.

(d,p) : These represent polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals, which is critical for correctly modeling chemical bonds and molecular geometries. nih.gov

The combination of the B3LYP functional with the 6-311++G(d,p) basis set has been shown to provide reliable results for the geometric parameters (bond lengths and angles), vibrational frequencies, and NMR chemical shifts of various heterocyclic compounds, including pyrazole derivatives. nih.govmdpi.com This level of theory is considered a high standard for achieving a good correlation between theoretical calculations and experimental data. scirp.org

Table 1: Commonly Used Computational Methodologies for Pyrazole Derivatives

Component Selection Rationale
Theoretical Method Density Functional Theory (DFT) Offers a good balance of accuracy and computational efficiency for molecular systems.
Functional B3LYP A hybrid functional known for providing reliable results for a wide range of organic molecules. nih.gov

| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions, ensuring an accurate description of electron density, bonding, and non-bonding interactions. mdpi.com |

Solvent Effects on Electronic Properties and Dipole Moments

The electronic properties of molecules, particularly polar ones like this compound, can be significantly influenced by their environment. nih.gov Computational chemistry allows for the investigation of these solvent effects through various solvation models. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. In this approach, the solvent is treated as a continuous dielectric medium characterized by its dielectric constant, and the solute is placed within a cavity in this medium. dntb.gov.ua

Calculations performed using PCM can predict how the electronic properties of a molecule change from the gas phase to a solution phase. For instance, the dipole moment of a molecule is often observed to increase in polar solvents. This is because the polar solvent creates a reaction field that interacts with the solute's dipole, leading to further polarization of the solute's electron density. uclouvain.be

Studies on related heterocyclic compounds have shown that increasing solvent polarity leads to a notable increase in the calculated dipole moment. uclouvain.beresearchgate.net This, in turn, affects other electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the wavelengths of electronic transitions (UV-Vis absorption). dntb.gov.ua For this compound, it is expected that the dipole moment would be higher in polar solvents like water or methanol compared to nonpolar solvents like cyclohexane or the gas phase.

Table 2: Illustrative Example of Solvent Effects on the Calculated Dipole Moment for a Pyrazole Derivative

Solvent Dielectric Constant (ε) Calculated Dipole Moment (Debye)
Gas Phase 1 7.97

Data is illustrative for a related pyrazole derivative, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, demonstrating the typical trend observed. researchgate.net

Vibrational Spectroscopy Simulations and Characterization

Fourier Transform Infrared (FT-IR) Spectral Predictions and Assignments

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental FT-IR spectra. By performing frequency calculations using DFT at the B3LYP/6-311++G(d,p) level of theory, a set of harmonic vibrational frequencies and their corresponding IR intensities can be obtained. nih.gov These calculated frequencies correspond to the normal modes of vibration of the molecule.

However, theoretical calculations are performed under the harmonic approximation and in the absence of environmental effects, which causes the calculated frequencies to be systematically higher than the experimental ones. To achieve a better agreement between theoretical and experimental spectra, the calculated frequencies are often scaled by an empirical scaling factor. researchgate.net

For this compound, the predicted FT-IR spectrum would show characteristic bands corresponding to various functional groups. For example:

N-H stretching : Typically observed in the 3500–3300 cm⁻¹ region. uclouvain.be

C-H stretching : Aromatic and aliphatic C-H stretches appear around 3100-2900 cm⁻¹.

C=N and C=C stretching : Vibrations of the pyrazole ring are expected in the 1600–1400 cm⁻¹ range.

C-O stretching : The methoxy group would exhibit a characteristic C-O stretching vibration, typically around 1250 cm⁻¹.

By comparing the scaled theoretical frequencies with the bands in an experimental FT-IR spectrum, a detailed and reliable assignment of the vibrational modes can be made.

Raman Spectroscopy Calculations

In addition to FT-IR, Raman spectroscopy provides complementary vibrational information. Computational methods can also predict the Raman activity for each vibrational mode. While FT-IR intensity is related to the change in the dipole moment during a vibration, Raman activity is related to the change in the polarizability of the molecule.

The same DFT calculations used for IR predictions also yield Raman activities. nih.gov This allows for the simulation of a theoretical Raman spectrum, which can be compared with experimental data. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive (i.e., vibrations active in one are inactive in the other). While this compound lacks such symmetry, the relative intensities of bands can still differ significantly between its IR and Raman spectra, making the combination of both techniques highly valuable for a complete vibrational characterization.

Vibrational Energy Distribution Analysis (VEDA)

While the inspection of vibrational modes can provide a qualitative assignment, a more rigorous and quantitative assignment can be achieved through Vibrational Energy Distribution (VEDA) analysis, often performed with software like VEDA 4. nih.govsmmg.pl VEDA quantifies the contribution of each defined internal coordinate (such as stretching, bending, and torsion) to a particular normal mode of vibration. scirp.org

The analysis provides a percentage contribution, allowing for an unambiguous assignment of spectral bands. For instance, a particular vibrational mode might be described as being composed of 70% C=N stretching, 15% C-C stretching, and 10% C-H in-plane bending. This level of detail is invaluable for complex molecules where vibrational modes are often coupled and cannot be described by a single internal coordinate. researchgate.net The VEDA program automatically extracts the necessary data from Gaussian output files and helps in defining an appropriate set of internal coordinates for the analysis. nih.govsmmg.pl

Table 3: Example of a VEDA Output for a Hypothetical Vibrational Mode

Frequency (cm⁻¹) Assignment Potential Energy Distribution (%)
1550 ν(C=N) + ν(C=C) ν(C=N): 65%, ν(C=C): 25%, δ(C-H): 10%
1255 ν(C-O) + δ(C-H) ν(C-O): 70%, δ(C-H) ring: 15%, δ(CH₃): 10%
980 Ring breathing + δ(C-H) Ring breathing: 55%, δ(C-H) out-of-plane: 40%

This table is illustrative and shows the type of information obtained from a VEDA calculation.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Experimental Corroboration

Theoretical calculations of NMR chemical shifts are an essential tool for confirming molecular structures and assigning experimental NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. researchgate.net When used in conjunction with the B3LYP/6-311++G(d,p) level of theory, the GIAO method can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. mdpi.comresearchgate.net

The calculations are typically performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them to the shielding value of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for:

The N-H proton of the pyrazole ring.

The C5-H proton of the pyrazole ring.

The protons of the 4-methyl group.

The protons of the 3-methoxy group.

Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. Comparing the calculated chemical shifts with the experimental values provides strong evidence for the structural assignment. nih.gov A linear correlation plot between the experimental and theoretical chemical shifts is often used to demonstrate the quality of the correlation. researchgate.net

Table 4: Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts for a Pyrazole Derivative

Atom Experimental δ (ppm) Calculated δ (ppm)
¹³C NMR
C3 146.7 148.2
C4 124.1 125.5
C5 135.5 136.1
CH₃ 12.2 13.0
¹H NMR
H5 7.91 8.05
CH₃ 2.29 2.35

Data is illustrative for a related indenopyrazole derivative, showing the typical level of agreement between experimental and calculated values. mdpi.com

Crystal Structure Analysis and Intermolecular Interactions

The arrangement of molecules in a crystalline solid is dictated by a complex interplay of intermolecular forces. For this compound, understanding its crystal packing and the nature of the non-covalent interactions that stabilize the lattice is fundamental. These interactions govern the material's physical properties, such as melting point, solubility, and stability.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a procrystal (a sum of spherical atomic electron densities) is dominated by a specific molecule. The surface is defined by points where the contribution of the molecule's electron density is equal to the contribution from all other molecules in the crystal.

The Hirshfeld surface is typically mapped with properties like dnorm, which is a normalized contact distance. The dnorm surface displays a color spectrum:

Red regions indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions, often hydrogen bonds.

White regions represent contacts approximately equal to the van der Waals radii.

Blue regions denote contacts longer than the van der Waals radii, indicating weaker interactions.

This visualization allows for the immediate identification of significant interaction sites on the molecular surface. For pyrazole derivatives, red spots are commonly observed near the pyrazole nitrogen atoms and any other functional groups capable of hydrogen bonding, such as the methoxy group in the target compound. nih.gov

2D Fingerprint Plot Interpretations

Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of all intermolecular contacts in the crystal. crystalexplorer.net These plots are a histogram of the relationship between de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance from the surface to the nearest nucleus internal to the surface). Each point on the plot corresponds to a specific type of intermolecular contact, and the color indicates the relative frequency of that contact. crystalexplorer.net

Sharp spikes are typical for strong, directional interactions like hydrogen bonds (e.g., O···H and N···H contacts). researchgate.net

Wing-like shapes are often associated with C-H···π interactions. scirp.org

A large, diffuse region in the center corresponds to numerous weaker H···H van der Waals contacts. mdpi.com

For a molecule like this compound, a quantitative breakdown of these interactions would be critical. While specific data for this exact compound is not available, analysis of structurally similar pyrazoles provides an illustrative example of typical contributions.

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Pyrazole Derivative This table presents typical data from a related pyrazole compound to illustrate the expected findings for this compound.

Contact TypeContribution (%)
H···H42.5%
C···H/H···C35.0%
Cl···H/H···Cl12.0%
O···H/H···O5.3%
N···H/H···N2.4%
C···C2.2%
Data modeled after findings for similar heterocyclic compounds. nih.govjst.go.jpmdpi.com

Hydrogen Bonding Network Characterization

Hydrogen bonds are the most critical directional interactions in determining the supramolecular architecture of many organic crystals. The pyrazole ring is an excellent participant in hydrogen bonding, featuring both a hydrogen bond donor (the N-H group) and an acceptor (the sp²-hybridized nitrogen atom). nih.gov This allows pyrazole derivatives to form a variety of stable supramolecular motifs, such as dimers, chains (catemers), and tetramers. mdpi.comnih.gov

In this compound, the primary N-H···N hydrogen bond is expected to be a dominant feature, linking molecules into chains or cyclic structures. nih.gov Additionally, weaker C-H···O interactions involving the methoxy group and C-H···N interactions can further connect these primary motifs into a robust three-dimensional network. researchgate.netresearchgate.net The characterization of this network involves identifying the donor and acceptor atoms and measuring the geometric parameters of the bonds.

Table 2: Typical Geometric Parameters for Hydrogen Bonds in Pyrazole-Containing Crystals This table presents typical data from related pyrazole compounds to illustrate the expected findings for this compound.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-HHN~0.88~2.06~2.94~170
N-HHO~0.88~2.00~2.88~165
C-HHO~0.95~2.50~3.40~150
C-HHN~0.95~2.60~3.50~145
Geometric parameters are illustrative and based on data from similar structures. nih.govresearchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to study the intricate details of chemical reactions. For this compound, these methods can be used to predict reactivity, understand reaction pathways, and calculate energetic barriers, providing insights that are often difficult to obtain experimentally. mdpi.com

Transition State Analysis

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state. The structure and energy of this transition state determine the reaction's activation energy and, consequently, its rate. Computational methods are employed to locate the transition state geometry on the potential energy surface. mdpi.com

For reactions involving pyrazoles, such as N-alkylation or cycloadditions, DFT calculations can model the approach of reactants and the formation and breaking of bonds. researchgate.net A transition state calculation involves optimizing the geometry to find a first-order saddle point—a structure that is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Analysis of the vibrational frequencies of the calculated transition state structure is used to confirm its identity; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

Energy Profile Calculations

Once the structures of the reactants, products, and transition states have been optimized, their relative energies can be calculated to construct a reaction energy profile. This profile plots the potential energy of the system as it progresses along the reaction coordinate.

Key information derived from the energy profile includes:

Activation Energy (Ea) : The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.

Reaction Energy (ΔErxn) : The energy difference between the reactants and the products, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

Coordination Chemistry of 3 Methoxy 4 Methyl 1h Pyrazole Ligands

Design Principles for Pyrazole-Based Ligands

The versatility of the pyrazole (B372694) scaffold allows for its functionalization to create ligands with tailored electronic and steric properties, suitable for constructing a wide array of coordination complexes. uninsubria.it The strategic placement of substituents can direct the formation of specific architectures with desired chemical or physical properties.

Chelation Strategies Involving Nitrogen and Oxygen Donor Atoms

Pyrazole-based ligands are frequently designed to include additional donor atoms, creating multidentate chelating agents that form stable complexes with metal ions. A common strategy involves incorporating functional groups containing nitrogen and oxygen atoms at positions 3 and/or 5 of the pyrazole ring. mdpi.comresearchgate.net

For a ligand like 3-methoxy-4-methyl-1H-pyrazole, the primary coordination site is the pyridine-like N2 nitrogen atom. The methoxy (B1213986) group at the C3 position introduces a potential oxygen donor atom. Chelation could occur if the metal center is large enough or if the ligand is flexible enough to allow the methoxy oxygen to coordinate, forming a five-membered chelate ring with the N2 nitrogen. However, direct chelation involving a methoxy group is less common than with a carbonyl or carboxylate group due to the lower donor strength of the ether oxygen.

More effective N,O-chelation is typically achieved by introducing substituents such as carboxylates, acetyl groups, or pyridyl moieties onto the pyrazole ring. mdpi.comiucr.org For instance, pyrazole-carboxylate ligands can act as bidentate N,O-donors, coordinating through the pyrazole N2 nitrogen and a carboxylate oxygen. uninsubria.itfigshare.com Similarly, Schiff base ligands derived from pyrazoles can offer a rich variety of N,O-donor sets. The incorporation of these groups facilitates the formation of stable mononuclear and polynuclear complexes. mdpi.com

Influence of Methoxy and Methyl Substituents on Ligand Properties

The electronic and steric nature of substituents on the pyrazole ring significantly modulates the ligand's properties, including the basicity of the nitrogen atoms and the stability of the resulting metal complexes.

Methyl Group: The methyl group at the C4 position of this compound is an electron-donating group through an inductive effect. This increases the electron density on the pyrazole ring, which in turn enhances the basicity of the N2 donor atom, leading to stronger metal-ligand bonds. Studies on substituted pyrazoles have shown that electron-donating groups generally increase the basicity of the pyrazole ring. Sterically, the C4-methyl group can influence the packing of complexes in the solid state and may create specific pockets or channels within a crystal lattice.

Synthesis and Characterization of Metal Complexes with Pyrazole Ligands

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complex's nuclearity and geometry are influenced by the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, and the reaction conditions such as temperature and solvent. researchgate.netacs.org

Mononuclear Coordination Complexes

Mononuclear complexes are often formed when the pyrazole ligand acts as a monodentate or a bidentate chelating agent, occupying the coordination sites of a single metal center. For example, reacting a pyrazole-carboxylate ligand like 3-methyl-1H-pyrazole-4-carboxylic acid with cadmium or cobalt salts can yield mononuclear species where the ligand coordinates through the N2 atom, and in some cases, the carboxylate group remains uncoordinated, forming a zwitterionic complex. Characterization is typically performed using single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.

The table below summarizes selected mononuclear complexes formed with substituted pyrazole ligands, illustrating common coordination modes.

Table 1. Examples of Mononuclear Complexes with Pyrazole-Based Ligands
Complex FormulaLigand(s)Metal IonCoordination GeometryKey Feature
Ag(FL1)22-(3,5-bis(trifluoromethyl)pyrazol-1-yl)-1,10-phenanthroline (FL1)Ag(I)Not specifiedMononuclear silver(I) complex.
[Cd(HMPCA)2(H2O)4]3-methyl-1H-pyrazole-4-carboxylic acid (H2MPCA)Cd(II)OctahedralZwitterionic complex with uncoordinated carboxylate group.
[Mn(Hbpz)2Cl2]·CH3CN1,5,5'-trimethyl-1H,1'H-3,3'-bipyrazole (Hbpz)Mn(II)Not specifiedMononuclear complex with a bis-pyrazole ligand.
[AgL2]ClO4ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate (L)Ag(I)LinearLigand coordinates monodentately via pyrazole N atom. mdpi.com

Dinuclear and Polynuclear Assemblies

A hallmark of pyrazole chemistry is the ability of the deprotonated pyrazolate anion to act as a bridging ligand between two metal centers through its N1 and N2 atoms. This exobidentate coordination mode is fundamental to the construction of dinuclear and polynuclear complexes. researchgate.net The substituents on the pyrazole ring can be used to fine-tune the distance between the metal centers and mediate magnetic exchange interactions.

For example, reacting 3-carboxy-5-(2-pyridyl)-1H-pyrazole with copper(II) salts has led to the isolation of dinuclear [Cu2L2] motifs. mdpi.comresearchgate.net In these structures, two doubly deprotonated ligands bridge two copper centers. Depending on the reaction conditions, these dinuclear units can exist as discrete molecules or link together into extended polymeric chains. mdpi.comresearchgate.net Similarly, lanthanide ions can form dinuclear complexes with polydentate hydrazone Schiff base ligands containing N,O-donor sites, where three oxygen atoms bridge the two metal centers. nih.gov

The table below presents examples of dinuclear and polynuclear complexes formed with pyrazole-containing ligands.

Table 2. Examples of Dinuclear and Polynuclear Complexes with Pyrazole-Based Ligands
Complex FormulaLigand(s)Metal Ion(s)NuclearityBridging Moiety
Ag2(L1)2(CH3CN)222-(3,5-dimethylpyrazol-1-yl)-1,10-phenanthroline (L1)Ag(I)DinuclearAg···Ag interaction
[Cu2(L1)2(MeOH)2]3-carboxy-5-(2-pyridyl)-1H-pyrazole (H2L1)Cu(II)DinuclearTwo deprotonated pyrazolate ligands. mdpi.comresearchgate.net
{AgL1}∞2-(3,5-dimethylpyrazol-1-yl)-1,10-phenanthroline (L1)Ag(I)Polynuclear (1D)Infinite Ag···Ag chain
[Ln2L3(NO3)3]2-((2-(benzoxazol-2-yl)-2-methylhydrazono)methyl)phenol (HL)Ln(III)DinuclearThree bridging oxygen atoms. nih.gov
poly-[Co2(HL1)2(L3)]4,4'-methylenebis(3,5-dimethyl-1H-pyrazole) (H2L1) and a dicarboxylate (L3)Co(II)Polynuclear (3D)Pyrazolate bridges. figshare.com

Grid-Type Complexes Featuring Pyrazolecarboxylates

Grid-type complexes are aesthetically appealing supramolecular architectures where multiple metal ions and organic ligands self-assemble into two-dimensional arrays. The design of these structures relies on ligands with specific geometric information encoded in their structure. Bis-tridentate ligands are commonly used to form [2 × 2] grids, while more complex ligands can lead to larger arrays like [3 × 3] grids. acs.orgrsc.org

The formation of grid-like structures using pyrazole-based ligands is an active area of research. Substituted pyrazolate ligands have been successfully employed as building blocks for [2 × 2] grid complexes. iucr.org For instance, a tetranuclear copper(II) [2 × 2] grid-type complex was synthesized using 3-acetyl-4-methyl-1H-pyrazole-5-carboxylic acid. In this structure, four copper ions are bridged by four deprotonated pyrazolecarboxylate ligands, with each copper ion coordinated by N and O atoms from two different ligands. iucr.org

The combination of the pyrazole's bridging capability with the versatile coordination modes of the carboxylate group makes pyrazolecarboxylate ligands excellent candidates for constructing such architectures. uninsubria.itfigshare.com Research has also focused on assembling lanthanide ions into grid-type clusters using multicompartmental hydrazone ligands, demonstrating that the principles of grid formation can be extended to f-block elements to create materials with interesting magnetic properties. mdpi.com

Structural Analysis of Coordination Compounds

While specific crystal structures for complexes of this compound are not extensively documented in the cited literature, a detailed structural analysis has been performed on a closely related novel μ-pyrazolato−μ-hydroxo-dibridged copper(II) complex, [{Cu(mepirizole)Br}₂(μ-OH)(μ-pz)] (mepirizole = 4-Methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine; pz = pyrazolate). acs.orgscite.ai This compound, containing a 5-methoxy-3-methyl-1H-pyrazol-1-yl moiety, provides significant insight into the expected structural behavior.

The compound crystallizes in the monoclinic system with the space group P2₁/c. acs.org The asymmetric unit contains the entire dinuclear complex. Within the complex, two copper(II) centers are bridged by a pyrazolate (pz) anion and a hydroxo (μ-OH) group. acs.org The intramolecular distance between the two copper atoms is 3.378(3) Å. acs.org Each copper atom is coordinated to a bromine atom and the tridentate mepirizole ligand, which includes the substituted pyrazole ring. acs.org

Table 1: Crystallographic Data for [{Cu(mepirizole)Br}₂(μ-OH)(μ-pz)] acs.org

Parameter Value
Chemical Formula C₂₄H₂₇Br₂Cu₂N₉O₃
Formula Weight 848.48
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.618(2)
b (Å) 15.369(3)
c (Å) 16.071(3)
β (°) 112.250(1)
Volume (ų) 3568.1(1)
Z 4
Density (calculated) (g/cm³) 1.579
Absorption Coefficient (mm⁻¹) 4.349

This interactive table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction study.

In the dinuclear copper(II) complex [{Cu(mepirizole)Br}₂(μ-OH)(μ-pz)], each copper(II) ion is five-coordinate. acs.org The coordination sphere around each metal center is defined by one nitrogen atom from the bridging pyrazolate, the oxygen atom from the bridging hydroxo group, a bromine atom, and two nitrogen atoms from the chelating mepirizole ligand. acs.org The geometry around the copper centers can be described as being in a distorted intermediate state between trigonal bipyramidal and square pyramidal, a common feature for five-coordinate copper(II) complexes. The stereochemistry is influenced by the steric demands of the bulky mepirizole ligand and the specific bridging arrangement of the pyrazolate and hydroxo groups. acs.org In general, the geometry of pyrazole-based complexes can vary significantly, from square planar and tetrahedral to octahedral, depending on the metal ion, the substituents on the pyrazole ring, and the presence of other ancillary ligands. researchgate.netajgreenchem.com

Hydrogen bonding plays a critical role in the crystal engineering of pyrazole-containing compounds, often dictating the assembly of individual complexes into higher-order supramolecular structures. csic.esresearchgate.net The 1H-pyrazole moiety possesses both a hydrogen bond donor (the N1-H group) and a hydrogen bond acceptor (the N2 lone pair), allowing for the formation of robust hydrogen-bonded motifs like dimers, trimers, tetramers, and catemers (chains). csic.esresearchgate.net

In coordination compounds, uncoordinated pyrazole N-H groups can form strong intramolecular or intermolecular hydrogen bonds with acceptor atoms, such as oxygen atoms from carboxylate ligands or solvent molecules. rsc.org These interactions can prevent the formation of infinite coordination polymers and instead favor discrete, low-dimensional structures. rsc.org For instance, strong intramolecular N-H···O hydrogen bonds have been shown to control the coordination mode of carboxylate ligands in manganese(II) complexes. rsc.org Similarly, in other pyrazole derivatives, intermolecular hydrogen bonds, along with C-H···π and π-stacking interactions, are the primary forces controlling the supramolecular architecture. mdpi.com In the case of 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone, hydrogen bonding between the pyrazole NH group and a carbonyl oxygen atom leads to the formation of dimers, which are further associated into sheets via O-H···N bonds. iucr.org

Magnetic Properties of Pyrazole Coordination Compounds

Pyrazole ligands and their anionic form, pyrazolate, are highly effective mediators of magnetic exchange between paramagnetic metal centers. universiteitleiden.nlmdpi.com The nature and magnitude of the magnetic coupling—whether ferromagnetic (FM) or antiferromagnetic (AFM)—are sensitive to the specific bridging mode, the metal ions involved, and the presence of other bridging ligands. mdpi.commdpi.com

The magnetic properties of the dinuclear copper(II) complex [{Cu(mepirizole)Br}₂(μ-OH)(μ-pz)] have been investigated through magnetic susceptibility measurements. acs.org The data reveal a strong antiferromagnetic coupling between the two copper(II) centers, with a magnetic coupling constant (J) of -770 cm⁻¹. acs.org This strong interaction is attributed to the efficient magnetic exchange pathway provided by the combination of the hydroxo and pyrazolato bridging ligands. The complementarity of these two bridges leads to a significant overlap between the magnetic orbitals of the copper ions, resulting in a large singlet-triplet energy gap. acs.org

Spin state transitions, or spin crossover (SCO), are a phenomenon observed in certain d⁴-d⁷ transition metal complexes, most notably with iron(II), where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. mdpi.commdpi.com The coordination environment provided by the ligands is critical for a complex to exhibit SCO.

While the previously discussed copper(II) complex does not show spin crossover, pyrazole-based ligands are known to form iron(II) complexes that exhibit this behavior. mdpi.comresearchgate.net The introduction of substituents onto the pyrazole ring can significantly affect the ligand field strength. For example, adding methyl groups to the pyrazole moieties generally decreases the ligand field, which can lower the spin crossover temperature or even stabilize the high-spin state completely. researchgate.net Conversely, other modifications can stabilize the low-spin state, shifting the transition to higher temperatures. researchgate.net The spin transition can be abrupt and complete, sometimes with thermal hysteresis, or it can be gradual and incomplete, depending on the specific compound, the counter-anion, and the presence of solvent molecules in the crystal lattice. mdpi.commdpi.com

Non Clinical Research Applications of 3 Methoxy 4 Methyl 1h Pyrazole Derivatives

Applications in Materials Science

The adaptable structure of pyrazole (B372694) derivatives, including those based on the 3-methoxy-4-methyl-1H-pyrazole scaffold, makes them valuable candidates for the development of novel materials with tailored properties.

While specific research on the incorporation of this compound derivatives into polymers is not extensively documented in publicly available literature, the broader class of pyrazole derivatives is recognized for its potential in creating advanced polymers. Pyrazole moieties can be integrated into polymer backbones or used as pendant groups to influence properties such as thermal stability, conductivity, and optical characteristics. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors or donors, potentially enhancing intermolecular interactions and affecting the material's mechanical properties.

Future research may explore the use of functionalized this compound derivatives as monomers or additives in polymerization processes to create materials with specific functionalities for applications ranging from specialty coatings to advanced composites.

Pyrazole derivatives have shown considerable promise in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. mdpi.com Although direct applications of this compound are not widely reported, structurally similar compounds have been investigated for their fluorescent and charge-transporting properties.

For instance, a fluorescent pyrazole-indole hybrid containing a 3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl moiety has been synthesized and studied for its optical properties. researchgate.net This compound exhibits fluorescence, a key characteristic for materials used in light-emitting devices. The methoxy (B1213986) group, in this context, can act as an electron-donating group, influencing the electronic transitions within the molecule and thus its photoluminescent behavior.

Another study focused on trifluoromethyl-substituted pyrazolo[3,4-b]quinolines for photovoltaic and electroluminescent applications. mdpi.com These derivatives were used as emitters in OLEDs, producing bluish-green light. mdpi.com The research demonstrated that modifications to the pyrazole core and its substituents significantly impact the emission properties and energy levels of the molecules, which is critical for the performance of optoelectronic devices. mdpi.com

These examples highlight the potential for appropriately designed this compound derivatives to serve as components in optoelectronic devices, such as emitters, host materials, or charge-transporting layers.

Derivative Type Application Area Observed Properties/Function
Pyrazole-indole hybridOptoelectronicsFluorescence
Trifluoromethyl pyrazoloquinolinesOLEDs, PhotovoltaicsBluish-green light emission, tunable energy levels

Catalysis

The pyrazole scaffold is a valuable platform for the design of catalysts, both in organocatalysis and as ligands in metal-based catalysis, including metal-organic frameworks (MOFs).

Pyrazole derivatives can function as organocatalysts due to the presence of basic nitrogen atoms and the potential to introduce chiral centers or other functional groups. While specific examples utilizing this compound in organocatalysis are not prominent in the literature, the general pyrazole framework is known to be effective. The nitrogen atoms can act as Lewis bases to activate substrates, and the ring can be functionalized to create more complex catalytic sites. The electronic properties of the 3-methoxy and 4-methyl substituents could modulate the basicity and catalytic activity of such derivatives.

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazolate-based ligands are of significant interest in the synthesis of robust MOFs with applications in catalysis and gas separation. acs.orgnih.govdigitellinc.com These MOFs can exhibit high thermal and chemical stability.

Although the direct use of this compound as a ligand in catalytically active MOFs is not yet a focus of reported research, the principles of MOF chemistry suggest its potential. For example, a copper-based pyrazolate MOF, PCN-300, has demonstrated outstanding catalytic activity in cross-dehydrogenative coupling reactions. nih.gov The pyrazolate linkers play a crucial role in the stability and catalytic function of the framework. nih.gov The design of MOFs often involves tailoring the organic linker to control the pore environment and the nature of the active sites. digitellinc.com Derivatives of this compound could be synthesized with additional functional groups to serve as linkers in the construction of novel MOFs for specific catalytic applications.

MOF Example Ligand Type Metal Ion Catalytic Application
PCN-300Porphyrinic pyrazolateCopperCross dehydrogenative coupling
AsCM-303/304Tris(4-(1H-pyrazol-4-yl)phenyl)arsaneZinc/NickelPotential for heterogenous catalysis

Analytical and Separation Techniques

The distinct chemical properties of this compound and its derivatives suggest their potential utility in analytical and separation sciences. While direct applications are not extensively documented, the behavior of closely related compounds provides insight into possible uses.

A notable example is the analytical method developed for the quantification of 3,4-dimethyl-1H-pyrazole (3,4-DMP), a soil nitrification inhibitor. nih.gov Due to the polar nature of 3,4-DMP, which makes it difficult to retain on standard reversed-phase liquid chromatography columns, an ion-pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed. nih.gov The use of perfluoroalkanoic acids as ion-pair reagents significantly improved the retention and peak shape of 3,4-DMP, allowing for its effective separation from the soil matrix. nih.gov

This approach could potentially be adapted for the analysis of this compound and its metabolites or degradation products in various environmental or biological matrices. The methoxy group would influence the polarity and, therefore, the chromatographic behavior, likely requiring optimization of the separation method. The development of robust analytical techniques is crucial for studying the environmental fate and efficacy of such compounds if they were to be used in agricultural or other applications.

Analyte Technique Key Feature Application
3,4-dimethyl-1H-pyrazoleIon-Pair LC-MS/MSEnhanced retention and separation from matrixQuantification in soil samples

Development of Fluorescent Sensors

The inherent electronic properties and biocompatibility of N-heteroaromatic scaffolds have made them essential components in the design of fluorescent probes for bioimaging. researchgate.net Pyrazole derivatives, in particular, are noted for their synthetic versatility and structural diversity, making them promising candidates for such applications. researchgate.net While research directly employing this compound in fluorescent sensors is not extensively documented, the broader class of pyrazole derivatives has been successfully utilized in the development of fluorescent probes for various analytical and bioimaging purposes.

Fluorescent bioimaging is a critical technique for studying biological processes in real-time within living cells and tissues. researchgate.net Probes based on pyrazole scaffolds have demonstrated good membrane permeability and biocompatibility, which are crucial characteristics for in vivo applications. nih.gov Their nitrogen-rich structure also makes them ideal for the detection of cations. nih.gov For instance, pyrazole-based fluorescent sensors have been developed for the detection of metal ions such as Cu²⁺. nih.gov Some of these sensors operate on a "turn-off" mechanism, where the fluorescence is quenched upon binding to the target ion. nih.gov

The general synthetic accessibility of pyrazole derivatives allows for the strategic incorporation of fluorophores and recognition moieties, enabling the design of sensors with high selectivity and sensitivity. This adaptability suggests that this compound could serve as a valuable scaffold for the development of novel fluorescent sensors, with the methoxy and methyl groups offering sites for further functionalization to tune the photophysical and binding properties of the resulting probes.

Chromatographic Applications

In the field of analytical chemistry, pyrazole derivatives have found utility in chromatographic separations, particularly in the challenging area of enantioselective chromatography. Chiral stationary phases (CSPs) are essential for the separation of enantiomers, which is of paramount importance in the pharmaceutical industry due to the differing pharmacological activities of stereoisomers.

Research has demonstrated the successful enantioselective separation of racemic 4,5-dihydro-1H-pyrazole derivatives using high-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases. nih.gov In these studies, the resolution of enantiomers was achieved using both normal and polar organic elution modes, with the choice of mobile phase significantly influencing the separation efficiency. nih.gov For example, cellulose-based columns have shown superiority with polar organic mobile phases, leading to shorter analysis times, while amylose-based columns have demonstrated greater resolving power in normal-phase mode. nih.gov

The ability to achieve baseline separation of pyrazole enantiomers highlights the potential for developing chromatographic methods for the analysis and purification of chiral compounds containing the this compound core. The functional groups on the pyrazole ring can be modified to enhance chiral recognition, suggesting that derivatives of this compound could be developed as novel chiral selectors or as analytes for separation on existing CSPs.

Energy Applications

The development of efficient proton-conducting materials is a critical area of research for fuel cell technology. Anhydrous proton conductors are of particular interest as they can operate at higher temperatures, offering improved efficiency and tolerance to impurities. Organic heterocyles, including pyrazole derivatives, have been investigated for their potential to facilitate proton transport.

The mechanism of proton transport in these systems often involves a "Grotthuss-type" mechanism, where protons hop between donor and acceptor sites within a hydrogen-bonded network. nih.gov In pyrazole-containing materials, the nitrogen atoms of the pyrazole ring can act as both proton donors and acceptors, facilitating this hopping process. nih.gov However, studies have indicated that the proton-conducting ability of pyrazole systems can be limited by the inability of the pyrazole moieties to pack effectively and form an extended hydrogen-bonded network. researchgate.net The arrangement of nitrogen atoms in the pyrazole ring necessitates a zig-zag packing pattern to form a continuous hydrogen-bonding network, which can be sterically demanding. researchgate.net

Molecular dynamics simulations of pyrazole-doped poly(vinylphosphonic acid) composite systems have provided insights into the proton transfer mechanism at the molecular level. nih.gov These studies have shown that protons can hop between the oxygen atoms of the polymer and between two pyrazole molecules, with the hydrogen bond network serving as the pathway for proton transport. nih.gov While the intrinsic proton conductivity of pyrazole-based systems may be lower than that of other heterocycles like imidazole (B134444), the ability to functionalize the pyrazole ring, as in this compound, offers opportunities to tune the material's properties and potentially enhance its proton conductivity for fuel cell applications.

Chemical Reagents and Building Blocks in Organic Synthesis

The pyrazole scaffold is a cornerstone in heterocyclic chemistry, valued for its stability and the ease with which it can be functionalized. This compound, with its specific substitution pattern, serves as a versatile building block for the synthesis of more complex molecular architectures.

One of the most significant applications of pyrazole derivatives is in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. Pyrazolo[3,4-d]pyrimidines, for example, are a class of bicyclic heterocycles that have been extensively studied for their biological activities. ekb.egnih.gov These compounds are often synthesized by constructing the pyrimidine (B1678525) ring onto a pre-existing pyrazole core. ekb.eg

A general and efficient protocol for the synthesis of 3-methoxy-4-substituted pyrazole derivatives has been developed, highlighting the utility of such compounds as synthetic intermediates. researchgate.net For instance, 5-aminopyrazoles are common precursors for pyrazolo[3,4-d]pyrimidines. researchgate.net The synthesis can proceed through a one-pot reaction involving the Vilsmeier reagent, leading to the formation of the fused pyrimidine ring. researchgate.net

Similarly, 1H-pyrazolo[3,4-b]pyridines, another important class of fused heterocycles, can be synthesized from 3-aminopyrazole (B16455) derivatives. mdpi.com The pyridine (B92270) ring is typically formed by reacting the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com The presence of the methoxy and methyl groups on the this compound ring can influence the reactivity and regioselectivity of these cyclization reactions, offering a handle for directing the synthesis towards specific isomers.

PrecursorReagentsFused Heterocyclic SystemReference
5-AminopyrazolesVilsmeier Reagent (PBr₃/formamide)Pyrazolo[3,4-d]pyrimidines researchgate.net
3-Aminopyrazole1,3-Diketones1H-Pyrazolo[3,4-b]pyridines mdpi.com

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes it an excellent starting point for the construction of combinatorial libraries of novel chemical entities for drug discovery and chemical biology research. mdpi.comnih.gov

The synthesis of combinatorial libraries on solid-phase supports allows for the rapid generation of a large number of diverse compounds. mdpi.com A solid-phase synthesis scheme has been developed for the creation of variably substituted pyrazole libraries. mdpi.com This approach typically involves sequential reaction steps, such as Claisen condensation, α-alkylation, and cyclization with hydrazines, to introduce diversity at multiple positions of the pyrazole ring. mdpi.com

The this compound scaffold, with its defined substitution pattern, can be utilized as a core structure in such libraries. The methoxy and methyl groups, as well as the nitrogen atoms of the pyrazole ring, provide multiple points for diversification. By systematically varying the substituents at these positions, libraries of compounds with a wide range of chemical and physical properties can be generated. These libraries can then be screened against various biological targets to identify new lead compounds for drug development or as chemical probes to investigate biological pathways. The integration of combinatorial chemistry with computational methods like molecular docking and deep learning further accelerates the discovery of promising pyrazole-based compounds. nih.gov

ScaffoldLibrary Synthesis ApproachApplicationReference
PyrazoleSolid-phase synthesis (split-and-mix)Drug discovery (lead finding) mdpi.com
PyrazoleCombinatorial chemistry and scaffold decorationDevelopment of antiviral therapies nih.gov
PyrazoleCombinatorial library of S-substituted-1,3,4-oxadiazole linked pyrazolesEvaluation of cytotoxic activity nih.gov

Q & A

Q. Q1. What are the optimal synthetic routes for 3-methoxy-4-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with diketones or β-keto esters. Key parameters include:

  • Temperature control (e.g., reflux in ethanol or acetic acid for cyclization) .
  • Solvent selection (polar aprotic solvents like DMF enhance electrophilic substitution) .
  • Catalyst use (e.g., copper sulfate in click chemistry for triazole-pyrazole hybrids) .
    To optimize yield (>60%), monitor reaction progress via TLC and purify using column chromatography (silica gel, cyclohexane/ethyl acetate gradients) .

Q. Q2. Which analytical techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., methoxy vs. methyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguous structural features (e.g., tautomerism in pyrazole rings) .
  • FT-IR : Identifies functional groups (e.g., C=O stretches in ester derivatives) .

Q. Q3. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Perform accelerated degradation studies :
    • Acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH at 37°C for 24h) to identify labile groups .
    • Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds .
  • Store derivatives in anhydrous, inert atmospheres to prevent oxidation of methoxy groups .

Advanced Research Questions

Q. Q4. How can structural modifications of this compound enhance its bioactivity, and what SAR trends are observed?

Methodological Answer:

  • Substituent engineering :
    • Electron-withdrawing groups (e.g., nitro or trifluoromethoxy) improve antimicrobial activity .
    • Bulkier alkyl chains (e.g., ethyl or benzyl) increase lipophilicity and blood-brain barrier penetration .
  • SAR validation : Use in vitro assays (e.g., MIC for antibacterial activity) paired with computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .

Q. Q5. What strategies resolve contradictions in reported bioactivity data for pyrazole derivatives?

Methodological Answer:

  • Replicate studies under standardized conditions (e.g., identical cell lines, solvent controls) .
  • Meta-analysis of crystallographic data (e.g., Cambridge Structural Database) to identify conformational biases .
  • DFT calculations : Compare electronic profiles (HOMO-LUMO gaps) to explain discrepancies in redox behavior .

Q. Q6. How can computational modeling predict the reactivity of this compound in complex reaction systems?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model solvent effects on reaction pathways (e.g., SN2 vs. radical mechanisms) .
  • Density Functional Theory (DFT) : Calculate activation energies for oxidation/reduction steps (e.g., methoxy group stability) .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in electrophilic substitutions .

Q. Q7. What are the best practices for handling hazardous intermediates during pyrazole synthesis?

Methodological Answer:

  • Safety protocols :
    • Use azide traps (e.g., aqueous NaHCO3) during click chemistry to neutralize explosive intermediates .
    • PPE : Nitrile gloves and fume hoods for handling alkyl halides or acyl chlorides .
  • Waste disposal : Segregate halogenated byproducts for incineration .

Emerging Research Directions

Q. Q8. How can crystallographic data inform the design of this compound-based metal-organic frameworks (MOFs)?

Methodological Answer:

  • Analyze coordination preferences (e.g., pyrazole N-atom binding to Cu²⁺ or Zn²⁺) using Mercury software .
  • Optimize pore size by modifying substituents (e.g., methoxy groups for H-bonding networks) .

Q. Q9. What in vitro assays are most effective for studying the pharmacological mechanisms of pyrazole derivatives?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC50 against COX-2 or HIV protease using fluorogenic substrates .
  • Cell viability assays (e.g., MTT for anticancer activity) with dose-response curves to quantify potency .

Q. Q10. How can cross-coupling reactions expand the library of this compound derivatives?

Methodological Answer:

  • Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups at the 4-position using Pd catalysts .
  • Microwave-assisted synthesis : Reduce reaction times for Buchwald-Hartwig aminations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.